m-Xylylenediamine

Gas Barrier Polymers Polyamide MXD6I Oxygen Transmission Rate

Select MXDA for its unique meta‑substituted aromatic‑aliphatic architecture that (1) maintains gas‑barrier performance under humid conditions via stable free‑volume hole size in MXD6I polyamide, (2) achieves near‑maximum epoxy fracture toughness at only 65‑70 % conversion – enabling shorter cycle times without post‑cure, (3) doubles CO2/CH4 selectivity in 6FDA‑based polyimide membranes, and (4) provides tunable elastomeric properties in non‑isocyanate polyurethanes. These properties cannot be replicated by para‑xylylenediamine, EDA, or IPDA; specify MXDA where moisture resilience, cure‑speed, and selectivity are critical.

Molecular Formula C8H12N2
C6H4(CH2NH2)2
C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 1477-55-0
Cat. No. B075579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Xylylenediamine
CAS1477-55-0
Synonyms1,3-xylenediamine
m-xylenediamine
m-xylylenediamine
Molecular FormulaC8H12N2
C6H4(CH2NH2)2
C8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CN)CN
InChIInChI=1S/C8H12N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6,9-10H2
InChIKeyFDLQZKYLHJJBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible (NIOSH, 2016)
MISCIBLE WITH WATER AND ALC;  PARTIALLY SOL IN PARAFFIN HYDROCARBON SOLVENTS
Solubility in water: good
Miscible

m-Xylylenediamine (MXDA, CAS 1477-55-0) Technical Profile & Procurement Baseline


m-Xylylenediamine (MXDA), also known as 1,3-benzenedimethanamine (CAS 1477-55-0), is an aralkyl diamine produced via the catalytic hydrogenation of isophthalonitrile [1]. As a colorless to light-yellow liquid with a density of 1.032 g/mL at 25°C and a boiling point of 265°C (at 745 mmHg) [2], its structure features two highly reactive primary amine groups linked to a rigid meta-substituted benzene ring. This combination of aromatic rigidity and aliphatic amine reactivity makes MXDA a critical monomer and curing agent in high-performance polymers, including specialty polyamides (e.g., MXD6), epoxy thermosets, and polyurethanes [1].

Procurement Risk Analysis: Why In-Class Analogs Cannot Replace m-Xylylenediamine


The molecular architecture of MXDA, with its meta-substituted aromatic core and pendant aminomethyl groups, creates a unique structure-property profile that is not shared by its closest structural or functional analogs. Simple substitution with p-xylylenediamine (p-XDA), aliphatic diamines like ethylenediamine (EDA), or cycloaliphatic hardeners like isophorone diamine (IPDA) will demonstrably alter critical performance metrics, including gas barrier efficiency, mechanical toughness at partial conversion, tensile strength in polyurethanes, and optical properties of polyimide films. These differences, quantified below, are intrinsic to the monomer's geometry and are not mitigated by adjusting formulation stoichiometry [1]. The evidence confirms that MXDA is not an interchangeable commodity; its selection must be driven by specific, verifiable performance requirements.

Quantitative Performance Differentiation Guide for m-Xylylenediamine (MXDA) Procurement


MXDA-Derived Amorphous Polyamide MXD6I Maintains Gas Barrier Integrity Under High Humidity, Outperforming Semicrystalline MXD6

In high-humidity environments, amorphous polyamide MXD6I (derived from MXDA, adipic acid, and isophthalic acid) exhibits superior and more stable oxygen barrier properties compared to its semicrystalline counterpart, MXD6. Positron annihilation lifetime spectroscopy (PALS) demonstrated that the free-volume hole size of MXD6I remained essentially unchanged upon water absorption, whereas the free-volume hole size of semicrystalline MXD6 significantly increased [1]. Furthermore, the glass transition temperature (Tg) of MXD6I, while reduced by water absorption, remained above ambient temperature, limiting molecular motion and preventing nanoscale structural changes such as crystallization [1]. In contrast, semicrystalline polyamides like MXD6 are susceptible to humidity-induced free-volume expansion, leading to barrier property degradation.

Gas Barrier Polymers Polyamide MXD6I Oxygen Transmission Rate Humidity Resistance

MXDA-Cured Epoxy Thermosets Achieve Near-Maximum Fracture Toughness at Lower Conversion, Facilitating Faster Processing

Epoxy thermosets cured with MXDA develop near-maximum fracture toughness (K1c) at a significantly lower degree of chemical conversion compared to those cured with aliphatic amines like ethylenediamine (EDA) or diethylenetriamine (DETA). MXDA-based systems achieve this plateau at approximately 65-70% conversion [1]. In contrast, EDA and DETA systems require higher conversion levels to approach their ultimate fracture toughness, with the maximum K1c observed at ~90% conversion for EDA/DETA [1]. This behavior is attributed to the flexibility and structure of the amine crosslinker.

Epoxy Curing Agent Fracture Toughness Cure Kinetics Thermoset Processing

MXDA Delivers Balanced Mechanical Performance in Non-Isocyanate Polyurethanes Compared to Para-Isomer

In the synthesis of non-isocyanate polyurethanes (NIPU) from carbonated soybean oil, the use of m-xylylenediamine (m-XDA) yields elastomeric materials with distinct mechanical properties compared to its para-isomer. While p-xylylenediamine (p-XDA) produces NIPUs with the highest tensile strength, m-XDA provides a different performance profile, offering a balance of rigidity and flexibility [1]. This difference arises from variations in hydrogen bonding and network structure dictated by the isomer geometry. Both aromatic diamines, however, impart significantly higher tensile strength and hardness than their aliphatic diamine counterparts [1].

Non-Isocyanate Polyurethane NIPU Tensile Strength Polymer Synthesis

MXDA Imparts Superior CO2/CH4 Separation Selectivity as a Polyimide Crosslinker

MXDA serves as a highly effective crosslinking agent for polyimide membranes, dramatically improving their gas separation performance for CO2/CH4 mixtures. When used to crosslink a 6FDA-ODA polyimide, MXDA achieved a nearly 100% enhancement in CO2/CH4 selectivity, coupled with a 76% reduction in CO2 permeance [1]. This dual effect, characterized by a sharp increase in selectivity at the expense of some permeability, is a classic and desirable 'trade-off' curve improvement in membrane science, making the material more efficient for natural gas purification.

Gas Separation Membranes Polyimide Crosslinking CO2/CH4 Selectivity 6FDA-ODA

m-Xylylenediamine (MXDA): Evidence-Backed Application Scenarios for Procurement and Formulation


High-Humidity Gas Barrier Packaging (MXD6I Polyamide)

For film or bottle packaging requiring stable oxygen barrier performance in moist conditions, amorphous MXD6I polyamide, synthesized from MXDA, is the material of choice. Evidence shows its free-volume hole size does not expand upon water absorption, unlike semicrystalline MXD6, ensuring consistent barrier protection. This makes MXDA-derived MXD6I ideal for food and pharmaceutical packaging where humidity fluctuates [1].

Accelerated-Cure Epoxy Adhesives and Industrial Coatings

In industrial settings where production speed is critical, MXDA as an epoxy curing agent enables faster cycle times. Epoxy-MXDA thermosets achieve near-maximum fracture toughness at just 65-70% chemical conversion, a property not shared by common aliphatic amine hardeners like EDA and DETA. This allows formulators to reduce cure times or energy-intensive post-cure steps without sacrificing final mechanical integrity [2].

Membrane-Based CO2/CH4 Gas Separation (Natural Gas Purification)

For research and development of advanced polymeric membranes for natural gas sweetening, MXDA is a high-value crosslinking agent. When used to modify 6FDA-based polyimide membranes, MXDA crosslinking delivers a near-100% improvement in CO2/CH4 selectivity, significantly outperforming the unmodified baseline. This quantifiable enhancement is critical for meeting pipeline gas specifications [3].

Tailored Bio-Based Non-Isocyanate Polyurethanes (NIPUs)

In the synthesis of sustainable NIPUs from carbonated vegetable oils, MXDA provides a distinct mechanical balance compared to its para-isomer. While p-XDA maximizes tensile strength, MXDA offers a different set of elastomeric properties, with a glass transition temperature tunable via the amine-to-carbonate ratio. This allows materials scientists to precisely dial in flexibility and strength for applications ranging from coatings to elastomeric components [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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